Diethylamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

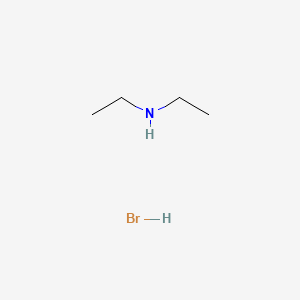

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATGHKSFEUVOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878709 | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-12-0 | |

| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethylamine Hydrobromide: A Comprehensive Technical Guide for Research and Pharmaceutical Development

This document serves as an in-depth technical guide on diethylamine hydrobromide, a chemical compound with significant utility in synthetic chemistry and pharmaceutical science. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple data recitation. It aims to provide a foundational understanding of the compound's core properties, the causality behind its synthesis and handling, and its practical applications, all grounded in authoritative scientific data.

Fundamental Molecular and Physicochemical Profile

A precise understanding of a compound's foundational properties is paramount for its effective and safe use in any research or development setting. This compound is an ammonium salt formed from the simple acid-base reaction between diethylamine and hydrobromic acid.

Molecular Formula and Weight Calculation

The molecular formula of this compound is C₄H₁₂BrN .[1][2][3] Its molecular weight is a critical parameter for all stoichiometric calculations, ensuring accuracy in synthetic yields and solution preparations. The molecular weight is derived from the sum of the atomic weights of its constituent elements:

Total Molecular Weight = 154.051 g/mol

This calculated value aligns with figures published in major chemical databases.[1][2][3][14][15]

Key Physicochemical Properties

The compound's physical characteristics dictate its handling, storage, and application. These properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 6274-12-0 | [2][15][16] |

| Molecular Formula | C₄H₁₂BrN | [1][2][3] |

| Molecular Weight | 154.05 g/mol | [1][2][14] |

| Appearance | White to almost white crystalline solid/powder | [3][15][17] |

| Melting Point | 218-220 °C | [14] |

| Solubility | Highly soluble in water | [16][17] |

| Synonyms | Diethylammonium bromide, N-ethylethanamine hydrobromide | [15][16][17] |

Synthesis and Quality Validation

The synthesis of this compound is a classic, exothermic acid-base neutralization. While the reaction is straightforward, achieving high purity for research applications requires meticulous control over the process.

Synthetic Pathway and Mechanism

The lone pair of electrons on the nitrogen atom of diethylamine (a Lewis base) abstracts a proton from hydrobromic acid (a strong acid), forming the diethylammonium cation and a bromide anion. These ions associate to form the salt.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a reliable method for producing high-purity this compound suitable for research purposes.

Core Principle: The choice of a non-polar solvent like diethyl ether is crucial. The reactants are soluble, but the resulting ionic salt product is not, causing it to precipitate out of the solution as it forms, which simplifies its isolation.

Materials:

-

Diethylamine (≥99.5%)

-

Hydrobromic acid (48% wt. in H₂O)

-

Anhydrous diethyl ether

-

Ice/water bath

-

Magnetic stirrer and stir bar

-

Two-neck round-bottom flask

-

Dropping funnel

-

Büchner funnel and vacuum flask

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, add diethylamine (1.0 equivalent) to a two-neck round-bottom flask containing anhydrous diethyl ether. Equip the flask with a magnetic stir bar and a dropping funnel.

-

Temperature Control: Cool the flask in an ice bath with continuous stirring. Maintaining a low temperature is essential to manage the exothermic nature of the neutralization reaction.

-

Acid Addition: Add hydrobromic acid (1.0 equivalent) dropwise from the dropping funnel to the stirred diethylamine solution. A thick white precipitate will form immediately. The slow addition rate prevents excessive heat generation and potential side reactions.

-

Reaction Completion: Once the addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Product Isolation: Collect the white solid via vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two small portions of cold anhydrous diethyl ether. This step removes any unreacted starting materials or impurities soluble in the ether.

-

Drying: Dry the purified product under vacuum to a constant weight to remove residual solvent.

Trustworthiness (Self-Validation): The purity of the final product should be confirmed. A sharp melting point within the literature range (e.g., 218-220 °C) indicates high purity.[14] Further characterization by ¹H NMR spectroscopy can confirm the structure by showing the expected signals for the ethyl groups and the ammonium proton.

Applications in a Professional Research Context

This compound is not merely a laboratory curiosity; it is a versatile tool in several high-stakes research areas.

-

Organic Synthesis: It serves as a convenient and stable source of the bromide ion or the diethylammonium cation. It is frequently used as a reagent or catalyst in the synthesis of more complex molecules.[16]

-

Pharmaceutical Development: As the hydrobromide salt of a basic amine, it can be employed to modify the properties of an active pharmaceutical ingredient (API). Salt formation is a common strategy to improve an API's aqueous solubility, stability, and bioavailability, which are critical factors in drug formulation and efficacy.

-

Materials Science: In the field of perovskite solar cells, amine hydrohalides like this compound are used as components or additives in the precursor solutions to influence crystal growth, defect passivation, and overall device performance.[15]

Safety, Handling, and Storage

Authoritative handling protocols are non-negotiable for ensuring laboratory safety and maintaining the integrity of the chemical.

-

Hazard Identification: this compound is an irritant to the skin, eyes, and respiratory system.[15][16][17]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: All handling should be performed in a certified chemical fume hood to prevent inhalation of the crystalline powder. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents to prevent dangerous chemical interactions.[17]

References

- This compound - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnHmGmvf6zYJu6RqqyZIoN5EY6jbv001Wu0De_rvTtiQcKigjVH_3m7IKN3yl7nWrSyXPHxUI7nP_pti0XQXmf3cfpRk9cBvH7VWJo_aCkP5qJaUriH056XpyEdfRz_6KTYCSGV62SRgKNnF4-rJiaV28Pd0HkiuEo7nwvlqHqWPYJ4zI3F8uY3OvXYU1acaiO9U=]

- This compound | C4H12BrN | CID 10986453 - PubChem. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/10986453]

- This compound | CAS 6274-12-0 - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc. [https://www.scbt.com/p/diethylamine-hydrobromide-6274-12-0]

- Buy this compound | 6274-12-0 - Smolecule. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLFhs3VoKYOcBk5fC_U4eIR7ARaWl2wBBvkjvP_tZcscDbJvFxjcBxyUOervt5RuGN6y3Ha2acjNn1xJ5xLnuJ4eXXLfdSN-LcnAfqnz_aZhKnROXT-jBmWaBLLphjrZILoOM]

- Bromine - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.org/wiki/Bromine]

- Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. [https://www.ciaaw.org/bromine.htm]

- Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [https://www.ciaaw.org/hydrogen.htm]

- Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [https://www.ciaaw.org/nitrogen.htm]

- Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. [https://www.britannica.com/science/nitrogen]

- What is the atomic weight of hydrogen? - Quora. Quora. [https://www.quora.

- Carbon (C) molar mass. Mol-Instincts. [https://www.molinstincts.com/learn/molecular-and-molar-mass/carbon-c-molar-mass/]

- This compound 6274-12-0 wiki - Guidechem. Guidechem. [https://www.guidechem.com/wiki/diethylamine-hydrobromide-6274-12-0.html]

- Standard atomic weight - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.

- What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone. YouTube. [https://www.youtube.

- What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. YouTube. [https://www.youtube.

- Atomic Weights and Isotopic Compositions for Bromine. NIST Physical Measurement Laboratory. [https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-bromine]

- Atomic Weights and Isotopic Compositions for Nitrogen. NIST Physical Measurement Laboratory. [https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-nitrogen]

- Buy this compound from Conier Chem&Pharma Limited - ECHEMI. ECHEMI. [https://www.echemi.com/products/pd20160822-212133-784.html]

- Nitrogen - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.org/wiki/Nitrogen]

- Hydrogen - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.org/wiki/Hydrogen]

- Atomic/Molar mass. Westfield State University. [https://www.westfield.ma.edu/cmasi/admass.htm]

- Bromine. BYJU'S. [https://byjus.com/chemistry/bromine/]

- CAS 6274-12-0 this compound - Alfa Chemistry. Alfa Chemistry. [https://www.alfa-chemistry.com/cas_6274-12-0.htm]

- What is the atomic mass of carbon? - Quora. Quora. [https://www.quora.

- Bromine - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [https://www.rsc.org/periodic-table/element/35/bromine]

- What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. YouTube. [https://www.youtube.

- Atomic Weights and Isotopic Compositions for Carbon. NIST Physical Measurement Laboratory. [https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-carbon]

Sources

- 1. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 6274-12-0 [smolecule.com]

- 4. webqc.org [webqc.org]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. byjus.com [byjus.com]

- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. materials.alfachemic.com [materials.alfachemic.com]

- 16. Page loading... [wap.guidechem.com]

- 17. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

Introduction: Defining Diethylamine Hydrobromide and Its Role in Modern Science

An In-depth Technical Guide to the Chemical Properties of Diethylamine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 6274-12-0) is the hydrobromide salt of diethylamine, a secondary amine.[1] It is an organic compound that presents as a white to off-white crystalline solid and is characterized by the chemical formula C₄H₁₂BrN, with a molecular weight of approximately 154.05 g/mol .[1] This compound is formed by the protonation of the basic amine group of diethylamine by hydrobromic acid.[1] While possessing a faint, ammonia-like odor, its properties as a stable, water-soluble salt make it a versatile and valuable reagent in diverse scientific fields.[1]

For researchers and professionals in drug development and materials science, this compound is not merely a simple salt. It serves as a crucial intermediate in complex organic syntheses, a functional component in the development of novel therapeutics, and a specialized agent in proteomics research.[1][2] This guide provides an in-depth exploration of its core chemical properties, synthesis protocols, reactivity, and applications, offering field-proven insights for its effective utilization.

Part 1: Core Physicochemical and Structural Properties

The utility of this compound in a laboratory or industrial setting is fundamentally dictated by its physical and chemical characteristics. A comprehensive understanding of these properties is essential for its proper handling, storage, and application in experimental design.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values, compiled from various authoritative sources, provide a quantitative foundation for its use.

| Property | Value | Source(s) |

| CAS Number | 6274-12-0 | [1][2] |

| Molecular Formula | C₄H₁₂BrN or (C₂H₅)₂NH·HBr | [1][3] |

| Molecular Weight | 154.05 g/mol | [1][2][4] |

| IUPAC Name | N-ethylethanamine;hydrobromide | [1][5] |

| Appearance | White to almost white crystalline powder/solid | [1][6] |

| Melting Point | 217-221 °C (with variations reported from 215-222 °C) | [1][4][7] |

| Solubility | Soluble in water | [1][2][4] |

| Odor | Pungent, ammonia-like odor | [1][2] |

| Sensitivity | Hygroscopic (readily absorbs moisture from the atmosphere) | [1][3][8] |

Structural and Spectroscopic Analysis

Crystallographic analysis confirms that this compound exists as a crystalline solid at room temperature.[1] Its structure consists of a diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and a bromide anion, Br⁻.

Spectroscopic techniques are critical for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify key functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the diethylammonium cation, confirming its structure.[5][9] A deuterium-labeled analogue, Diethylamine-d₁₀ hydrobromide, is utilized in research to enhance NMR studies.[1]

-

Raman Spectroscopy: Raman spectra offer complementary vibrational information to IR spectroscopy.[5]

Authoritative spectral data can be accessed through databases such as PubChem and ChemicalBook for reference and comparison.[5][10]

Part 2: Synthesis and Purification

This compound is typically produced in a laboratory setting through a straightforward acid-base reaction.[1] The causality is simple: the lone pair of electrons on the nitrogen atom of the weakly basic diethylamine acts as a proton acceptor (a Brønsted-Lowry base), while hydrobromic acid acts as a strong proton donor.

General Synthesis Pathway

The synthesis involves the direct reaction of diethylamine with hydrobromic acid, often in an aqueous or alcoholic solution, to yield the salt.[1][11]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system, where the final product's identity and purity can be confirmed through melting point analysis and spectroscopy against reference data.

Materials:

-

Diethylamine (C₄H₁₁N)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, Büchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of diethylamine in ethanol. Place the flask in an ice bath to cool, as the subsequent reaction is exothermic.

-

Acid Addition: Slowly add an equimolar amount of 48% hydrobromic acid to the stirred diethylamine solution via a dropping funnel. Maintain the temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

Isolation of Crude Product: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or viscous oil.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot anhydrous ethanol. Slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Collection: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product. The purity should be assessed by measuring the melting point, which should be sharp and within the literature range (217-221 °C).[1]

Part 3: Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the diethylammonium ion and its potential to deprotonate back to the parent amine, as well as the nucleophilic character of the bromide ion.

Reactivity Profile

As an ammonium salt, it is generally more stable and less volatile than its parent amine. However, in the presence of a base, it will readily convert back to free diethylamine, which can then participate in various reactions. Key reaction types include:

-

Alkylation Reactions: When deprotonated to diethylamine, it can react with alkyl halides to form tertiary amines.[1][12]

-

Mannich Reactions: Involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and diethylamine (generated in situ).[1]

-

Nucleophilic Substitution: The bromide anion can act as a nucleophile in certain organic reactions, although it is generally a weaker nucleophile than iodide or chloride in polar aprotic solvents.[1]

Sources

- 1. Buy this compound | 6274-12-0 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.fr [fishersci.fr]

- 4. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(6274-12-0)FT-IR [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Diethylamine hydrobromide physical properties

An In-Depth Technical Guide to the Physical Properties of Diethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is the hydrobromide salt of diethylamine, a secondary amine. The protonation of the basic amine nitrogen by hydrobromic acid results in the formation of the diethylammonium cation paired with the bromide anion.[1]

The key identifiers for this compound are summarized below, providing a clear and unambiguous basis for its sourcing and application.

| Identifier | Value | Source(s) |

| CAS Number | 6274-12-0 | [1][2][3][4][5][6][7] |

| IUPAC Name | N-ethylethanamine;hydrobromide | [1][3][6] |

| Synonyms | Diethylammonium bromide, Diethylamine HBr | [2][4][8] |

| Molecular Formula | C₄H₁₂BrN (or C₄H₁₁N·HBr) | [1][3][4][6][7] |

| Molecular Weight | 154.05 g/mol | [1][2][3][6][7] |

| EC Number | 228-466-2 | [2][3][6] |

| InChI Key | AATGHKSFEUVOPF-UHFFFAOYSA-N | [1][2][3][6] |

Core Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and application. This compound is a white to off-white crystalline solid at room temperature.[1][4][6][8] It has been noted to possess a faint, amine-like odor, particularly when heated or in solution.[8] One of the critical, field-proven insights for handling this material is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][9] This necessitates storage in a cool, dry place within a tightly sealed container to prevent degradation and maintain sample integrity.[2][4][8]

| Property | Value / Description | Source(s) |

| Appearance | White to almost white powder or crystalline solid. | [1][4][6][8] |

| Melting Point | 218-220 °C. Other sources report ranges of 219 °C and 228-232 °C. | [2][5][6][8][9][10][11] |

| Solubility | Highly soluble in water. | [4][5][8][10] |

| Boiling Point | Decomposes before boiling. | [8] |

| pH | An aqueous solution is acidic. | [8] |

| Storage Conditions | Store below +30°C in a well-ventilated, dry place. | [2][4][5][10][11] |

Spectroscopic Profile

Spectroscopic data is indispensable for the structural confirmation and quality control of chemical compounds. While comprehensive spectral databases are available, foundational data for this compound can be found across several sources.

-

Infrared (IR) Spectroscopy : FTIR spectra are available and can be used to identify key functional groups within the molecule.[3][12] The spectrum would be expected to show characteristic N-H stretching bands from the diethylammonium cation and potentially broad features associated with hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound's parent compound, diethylamine, and related structures.[3][13][14][15] For the hydrobromide salt, the proton NMR would show signals corresponding to the ethyl groups (a triplet and a quartet), with chemical shifts influenced by the protonated nitrogen atom.

Experimental Protocols for Property Verification

To ensure trustworthiness and reproducibility, the physical properties of a compound must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining two of the most critical physical properties: melting point and solubility.

Melting Point Determination

The melting point is a robust indicator of a compound's purity.[16] A sharp melting range (typically <2°C) is characteristic of a pure substance, whereas impurities tend to depress the melting point and broaden the range.[16]

Causality: The presence of an impurity disrupts the crystalline lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces and transition the substance from a solid to a liquid phase.

-

Sample Preparation: Finely crush a small amount of the this compound sample into a powder. This ensures uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.[16] Compact the sample by tapping the tube gently on a hard surface or by dropping it down a long glass tube.[17] Proper packing is crucial for accurate observation.

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute ramp rate) to establish a rough range.[17] This saves time during the precise measurement.

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[16]

-

Place a new, freshly packed capillary tube into the heating block apparatus (e.g., a Mel-Temp or DigiMelt).[17]

-

Set the heating rate to a slow ramp, approximately 1-2°C per minute, starting about 15°C below the expected melting point.[17] A slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Confirmation: For authoritative results, repeat the precise determination at least twice with fresh samples, ensuring the values are consistent.

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Assessment

Given that this compound is reported as highly soluble in water, this protocol aims to confirm this property qualitatively and provides a framework for quantitative determination if required.[4][8]

Causality: The solubility of an ionic compound like this compound in a polar solvent like water is governed by the principle of "like dissolves like."[18] The polar water molecules can effectively solvate the diethylammonium cations and bromide anions, overcoming the lattice energy of the crystal.[19]

-

Solvent Preparation: Use deionized or distilled water at a controlled temperature (e.g., 25°C) as the solvent.

-

Initial Qualitative Test:

-

Add approximately 10 mg of this compound to a glass vial.

-

Add 1 mL of water.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Visually inspect the solution. If the solid completely dissolves, it can be classified as soluble or very soluble.

-

-

Tiered Concentration Approach (Semi-Quantitative):

-

Prepare a stock solution by attempting to dissolve a higher, known concentration of the compound (e.g., 100 mg/mL) in water.

-

If it does not fully dissolve, perform serial dilutions (e.g., to 50 mg/mL, 25 mg/mL) until complete dissolution is observed. This provides an estimated solubility range.

-

-

pH Measurement: Measure the pH of the resulting aqueous solution. As the salt of a weak base (diethylamine) and a strong acid (HBr), the solution is expected to be acidic.[8] This is a key characteristic of the dissolved species.

-

Advanced Quantitative Determination: For precise solubility values, as required in drug development, advanced methods such as the shake-flask method followed by HPLC analysis or potentiometric titration can be employed.[18][20]

Caption: A streamlined workflow for solubility assessment.

Safety and Handling

Authoritative grounding in safety is non-negotiable. This compound is classified as an irritant.

-

Hazard Statements: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][6][21]

-

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling.[2][6] Avoid breathing dust.[2][9] Use only in a well-ventilated area.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][6][21]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water.[2][6][9][21]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6][21]

-

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved from [Link]

-

Penta chemicals. (2025, April 23). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

Arizona State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Wiley. (n.d.). Diethylamine. SpectraBase. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

Sources

- 1. Buy this compound | 6274-12-0 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 6274-12-0 [m.chemicalbook.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. scbt.com [scbt.com]

- 8. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 6274-12-0 [chemicalbook.com]

- 12. This compound(6274-12-0)FT-IR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 20. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 21. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to the Synthesis of Diethylamine Hydrobromide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, characterization, and safety protocols for diethylamine hydrobromide (C₄H₁₂BrN). As a crucial intermediate in pharmaceutical development and a versatile reagent in organic synthesis, a thorough understanding of its preparation is essential for researchers and drug development professionals.[1][2] This document elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines the necessary quality control and safety measures. The synthesis is predicated on a straightforward acid-base neutralization, offering high yield and purity when executed with precision.[1]

Introduction to this compound

This compound, with the IUPAC name N-ethylethanamine hydrobromide, is the salt formed from the secondary amine, diethylamine, and hydrobromic acid.[1][3] It presents as a white to off-white crystalline solid that is soluble in water and exhibits hygroscopic properties, meaning it readily absorbs moisture from the air.[1][4] Its utility is significant, serving as a precursor and intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] Notably, it has applications related to Dipeptidyl Peptidase IV (DPP-4) inhibitors, which are relevant in the management of metabolic disorders.[1]

Theoretical Foundation of Synthesis

Core Principle: Acid-Base Neutralization

The synthesis of this compound is a classic example of an acid-base neutralization reaction. Diethylamine ((CH₃CH₂)₂NH) is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). Hydrobromic acid (HBr) is a strong acid that readily donates a proton.

When combined, the diethylamine molecule is protonated by the hydrobromic acid to form the diethylammonium cation, and the bromide anion serves as the counter-ion. This ionic interaction results in the formation of the stable salt, this compound. The reaction is typically performed in an aqueous solution.[1]

Reaction: (CH₃CH₂)₂NH + HBr → [(CH₃CH₂)₂NH₂]⁺Br⁻

Causality of Experimental Design

The chosen protocol is designed to be self-validating by controlling key parameters that directly influence reaction efficiency and product purity.

-

Stoichiometry: The use of a slight excess of diethylamine can be employed to ensure the complete consumption of the strong acid, though a 1:1 molar ratio is theoretically sufficient. Precise control of stoichiometry is critical to avoid impurities in the final product.

-

Thermal Control: The neutralization reaction is exothermic. The release of heat can lead to side reactions or evaporation of the volatile diethylamine. Therefore, conducting the reaction in an ice bath is a critical control measure to maintain a low temperature, ensuring a controlled reaction rate and maximizing the yield of the desired salt.

-

Solvent Choice: Water is an ideal solvent as both reactants are soluble, and the product can be readily isolated upon solvent removal or by inducing crystallization.[1] For purification, a solvent in which the salt has lower solubility at colder temperatures, such as isopropanol or ethanol-ether mixtures, is often selected for recrystallization.

Physicochemical and Safety Data

A summary of key quantitative data is essential for both procedural planning and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 6274-12-0 | [2][5] |

| Molecular Formula | C₄H₁₂BrN | [1][5][6] |

| Molecular Weight | ~154.05 g/mol | [1][3][5] |

| Appearance | White to almost white crystalline powder/solid | [1][2] |

| Melting Point | 215-221 °C (Lit. values vary slightly, e.g., 218-220°C) | [1][4][5] |

| Solubility | Soluble in water | [1][5] |

| Sensitivity | Hygroscopic | [4][7] |

| Storage | Store below +30°C in a tightly closed container | [2][4][5] |

Experimental Protocol: Synthesis & Purification

This protocol details a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Reagents:

-

Diethylamine (≥99.5%)

-

Hydrobromic acid (48% aqueous solution)

-

Isopropanol (for recrystallization)

-

Acetone (for washing)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

pH indicator strips

-

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a fume hood, prepare a solution of diethylamine by carefully measuring 7.31 g (0.1 mol) of diethylamine and dissolving it in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C while stirring.

-

Acid Addition: Measure 11.2 mL of 48% hydrobromic acid (approx. 0.1 mol HBr). Transfer the acid to a dropping funnel.

-

Controlled Neutralization: Add the hydrobromic acid dropwise to the stirring diethylamine solution over 30-45 minutes. Monitor the temperature closely, ensuring it does not rise above 10 °C. The use of a dropping funnel is critical to control the rate of this exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Check the pH of the solution to ensure it is near neutral (pH 6-7). If it remains basic, add a few more drops of HBr.

-

Product Isolation: Remove the reaction flask from the ice bath. The crude product is isolated by removing the water using a rotary evaporator. This will yield a solid or a viscous oil.

Purification by Recrystallization

-

Dissolution: Dissolve the crude solid in a minimal amount of hot isopropanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. The formation of white crystals should be observed.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[8]

-

Drying: Dry the purified crystals under vacuum to yield pure this compound.

Visualization of Synthesis Pathway

The following diagram illustrates the straightforward acid-base reaction for the synthesis of this compound.

Caption: Acid-base neutralization pathway for this compound.

Mandatory Safety & Handling Protocols

This compound and its precursors pose significant health risks. Strict adherence to safety protocols is non-negotiable.

-

Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6]

-

Engineering Controls: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[4] An eyewash station and safety shower must be readily accessible.[9]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Handling: Avoid generating dust. Keep the container tightly closed when not in use.[7][9] Due to its hygroscopic nature, handle quickly in a dry environment where possible.[4]

References

-

ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link]

-

Fisher Scientific. (2024, March 22). SAFETY DATA SHEET - this compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Unacademy. (n.d.). Methods of Preparation of Amines. [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

-

Chemguide. (n.d.). Making Amines. [Link]

-

GeeksforGeeks. (2025, July 23). Preparation of Amines. [Link]

-

Chemistry Steps. (n.d.). Preparation of Amines. [Link]

-

Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis. [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. [Link]

-

Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. [Link]

-

Wikipedia. (n.d.). Diethylamine. [Link]

Sources

- 1. Buy this compound | 6274-12-0 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Diethylamine Hydrobromide: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethylamine hydrobromide, focusing on its IUPAC nomenclature, physicochemical properties, and laboratory synthesis. The information is curated to support professionals in research and development who require a deep and practical understanding of this chemical compound.

Section 1: Unambiguous Identification - The IUPAC Name

The correct and systematic naming of chemical compounds is fundamental to scientific communication, ensuring clarity and avoiding ambiguity. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is N-ethylethanamine;hydrobromide .[1][2][3]

Let's dissect this name to understand the principles behind it:

-

N-ethylethanamine : This part of the name identifies the organic cation. Diethylamine is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups (ethyl groups in this case) and one hydrogen atom. In IUPAC nomenclature for unsymmetrically substituted secondary and tertiary amines, the largest alkyl group is considered the parent chain.[4] Since both alkyl groups are identical (ethyl), one is chosen as the parent, "ethanamine." The other ethyl group is then treated as a substituent on the nitrogen atom, hence the prefix "N-ethyl."

-

hydrobromide : This denotes the ionic association with hydrobromic acid. When the basic nitrogen atom of diethylamine accepts a proton (H⁺) from hydrobromic acid (HBr), it forms the diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and the bromide anion, Br⁻. The term "hydrobromide" signifies this salt formation.

An alternative, and also acceptable, IUPAC name is diethylammonium bromide .[5][6][7] This name emphasizes the cationic nature of the protonated amine. The term "diethylammonium" clearly indicates the diethylamine molecule has gained a proton, and "bromide" is the counter-ion.[8][9] PubChem lists "this compound" as a preferred name while also acknowledging "diethylazanium bromide" as a valid IUPAC name.[5]

The logical relationship for deriving the primary IUPAC name is as follows:

Section 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂BrN | [1] |

| Molecular Weight | 154.05 g/mol | [1] |

| Appearance | White to almost white powder or crystalline solid | [2] |

| Melting Point | 218-220 °C | [10] |

| Solubility | Soluble in water | [11] |

| Sensitivity | Hygroscopic | [6] |

| CAS Number | 6274-12-0 | [1] |

Section 3: Synthesis and Experimental Protocol

This compound is typically synthesized through a straightforward acid-base reaction between diethylamine and hydrobromic acid. The lone pair of electrons on the nitrogen atom of diethylamine acts as a Lewis base, accepting a proton from the hydrobromic acid.

Reaction: (CH₃CH₂)₂NH + HBr → [(CH₃CH₂)₂NH₂]⁺Br⁻

Materials:

-

Diethylamine

-

48% Hydrobromic acid

-

Anhydrous diethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask containing diethylamine in an ice bath to control the exothermic reaction.

-

Acid Addition: Slowly add a stoichiometric amount of 48% hydrobromic acid to the stirred diethylamine solution using a dropping funnel. The reaction is exothermic, so maintain a slow addition rate to keep the temperature below 10 °C.

-

Precipitation: Continue stirring for 30 minutes after the addition is complete. The this compound salt will precipitate out of the solution.

-

Isolation: If the product precipitates directly, it can be collected by vacuum filtration using a Büchner funnel.

-

Crystallization (if necessary): If the product does not precipitate cleanly, the solvent can be removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a purified product.

-

Drying: Wash the collected crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the purified this compound under vacuum to remove residual solvent.

The following diagram outlines the key stages of the synthesis workflow:

Section 4: Applications in Research and Development

This compound serves as a versatile reagent and precursor in various chemical syntheses. Its utility is primarily in the introduction of the diethylamino group into molecular structures. It is also utilized in the synthesis of perovskite-based materials for applications in solar cells and light-emitting diodes.[7]

References

Sources

- 1. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6274-12-0 [smolecule.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Diethylammonium bromide | CAS 6274-12-0 [greatcellsolarmaterials.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Diethylamine 98 6274-12-0 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

Navigating the Polar Landscape: A Technical Guide to the Solubility of Diethylamine Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine hydrobromide ((C₂H₅)₂NH₂Br), a common salt of the secondary amine diethylamine, is a versatile reagent and intermediate in organic synthesis and pharmaceutical development. Its utility in these fields is profoundly influenced by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing its dissolution, present qualitative and extrapolated quantitative solubility data, and provide detailed, field-proven experimental protocols for researchers to determine solubility in their own systems. This guide is intended to be a practical resource for scientists, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Pivotal Role of Solubility in Amine Salt Chemistry

The solubility of a reagent is a critical parameter that dictates its reactivity, bioavailability, and ease of purification. For amine salts like this compound, solubility is not merely a physical constant but a dynamic interplay of intermolecular forces.[1] As an ionic compound, this compound's solubility is fundamentally governed by the principle of "like dissolves like," where polar solvents are generally favored.[2] However, the nuances of these interactions in diverse organic solvent systems are often complex and require a deeper understanding.

In drug development, the conversion of a poorly soluble amine-containing active pharmaceutical ingredient (API) into a more soluble salt form is a common strategy to enhance bioavailability.[1] Conversely, in organic synthesis, the selective precipitation of an amine salt from a reaction mixture by the addition of a non-polar solvent is a powerful purification technique.[3] A thorough understanding of the solubility of this compound is therefore essential for process optimization, from reaction design to final product formulation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₂BrN | [4][5] |

| Molecular Weight | 154.05 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 218-220 °C | [7][8] |

| Hygroscopicity | Hygroscopic | [8][9] |

| Ionic Nature | Salt of a secondary amine and a strong acid | [10] |

Theoretical Framework for Solubility

The dissolution of this compound in an organic solvent is an energetically driven process governed by the following steps:

-

Lattice Energy Overcome: Energy is required to break the ionic bonds holding the diethylammonium cations and bromide anions together in the crystal lattice.

-

Solvent-Solvent Interaction Disruption: Energy is needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.

-

Solvation: Energy is released as the solvent molecules surround and stabilize the individual ions through ion-dipole interactions.

The overall solubility depends on the net energy change of this process. Favorable solubility is achieved when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and disrupt solvent-solvent interactions.

The Role of Solvent Polarity and Dielectric Constant

The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve ionic compounds.[11] Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the diethylammonium and bromide ions, thus facilitating their separation and dissolution.

Hydrogen Bonding: A Key Contributor

The diethylammonium cation possesses N-H bonds capable of acting as hydrogen bond donors. Solvents that are hydrogen bond acceptors (e.g., alcohols, polar aprotic solvents with oxygen or nitrogen atoms) can engage in strong hydrogen bonding with the cation, significantly contributing to its solvation and enhancing solubility.[2]

Solubility Profile of this compound in Organic Solvents

Qualitative Solubility Summary

The following table provides a qualitative overview of the expected solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | High polarity and hydrogen bonding capability effectively solvate both the cation and anion. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Moderate polarity allows for effective ion-dipole interactions. The analogous diethylamine hydrochloride is soluble in chloroform. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | High polarity and ability to act as hydrogen bond acceptors favor dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | Low polarity and limited ability to stabilize ions. Diethylamine hydrochloride is reported as insoluble in diethyl ether. |

| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | Non-polar nature makes them poor solvents for ionic compounds. |

| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Very low polarity and inability to form significant interactions with the ionic solute. |

Estimated Quantitative Solubility

The following table presents estimated solubility values based on available data for similar compounds and theoretical considerations. These values should be considered as guiding estimates and should be experimentally verified for precise applications.

| Solvent | Estimated Solubility ( g/100 mL at 25°C) |

| Methanol | > 20 |

| Ethanol | 10 - 20 |

| Chloroform | 5 - 10 |

| Dichloromethane | 1 - 5 |

| Acetonitrile | 1 - 5 |

| Tetrahydrofuran (THF) | < 0.1 |

| Diethyl Ether | < 0.01 |

| Toluene | < 0.01 |

| Hexane | < 0.01 |

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise solubility data, experimental determination is essential. The following section outlines two common and reliable methods for determining the solubility of this compound in organic solvents.[12][13]

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Gravimetric Method: A Step-by-Step Protocol

The gravimetric method is a straightforward and robust technique for determining solubility.[13][14]

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Sealed vials

-

Constant temperature bath with agitation (e.g., shaker or stirrer)

-

Syringes and syringe filters (0.45 µm)

-

Pre-weighed vials for filtrate collection

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential.

-

Place the vial in a constant temperature bath and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

-

Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the salt.

-

Once the solvent is fully removed, re-weigh the vial containing the dried this compound residue.

-

-

Calculation:

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)

-

Solubility ( g/100 g of solvent): (Mass of dissolved salt / Mass of solvent) * 100

-

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods are particularly useful for determining the solubility of compounds that are sparingly soluble or when only small amounts of material are available.[12][15]

Additional Materials:

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Prepare and Filter the Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Analysis:

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the process is sensitive to temperature variations.[16]

-

Presence of Water: this compound is hygroscopic and highly soluble in water.[6] The presence of even small amounts of water in an organic solvent can significantly increase its solubility.

-

Common Ion Effect: The solubility of this compound can be reduced in a solvent that already contains a soluble salt with a common ion (diethylammonium or bromide).

-

pH of the System: In protic solvents, the pH can influence the equilibrium between the amine salt and its free base, which can affect solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative and estimated quantitative solubility profile, and detailed experimental protocols for its determination. By understanding the interplay of solvent polarity, hydrogen bonding, and other factors, researchers can make informed decisions regarding solvent selection, leading to improved reaction outcomes, more efficient purifications, and better-formulated products. The provided experimental workflows offer a robust framework for obtaining precise solubility data tailored to specific laboratory conditions.

References

-

PubChem. (n.d.). Diethylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Brainly. (2023). What is the pH of 0.203 M diethylammonium bromide, (C2H5)2NH2Br? Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.). Determination of Solubility by Gravimetric Method.

- BenchChem. (2025).

- Unknown. (n.d.).

-

Stenutz. (n.d.). diethylammonium bromide. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

- Unknown. (n.d.). Organic Chemistry II.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (n.d.). Dielectric constants and boiling points of the investigated solvents. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

-

Pharmacy Education. (2024). Solubility Determination Methods Overview. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Dielectric study of amines: electric dipole moments, solute–solvent interactions, and molecular configuration. Retrieved from [Link]

-

PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

- Unknown. (n.d.). Diethylamine - Key Chemical in Pharma Industries.

-

Brainly. (2023). What is the pH of 0.346 M diethylammonium bromide, (C2H5)2NH2Br? The... Retrieved from [Link]

-

ChemBK. (n.d.). Diethylamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Diethylammonium bromide, 250 g. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound CAS#: 6274-12-0 [m.chemicalbook.com]

- 9. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

Diethylamine hydrobromide melting point

An In-depth Technical Guide on the Melting Point of Diethylamine Hydrobromide

Abstract

This technical guide provides a comprehensive examination of the melting point of this compound (CAS No: 6274-12-0), a critical physical property for its characterization, purity assessment, and application in research and pharmaceutical development. The document moves beyond a simple statement of the value to explore the underlying principles of melting point determination, methodologies for achieving accurate and reproducible results, and the key factors that influence this parameter. By integrating theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for professionals requiring a deep and actionable understanding of this compound's thermal behavior.

Introduction: The Significance of this compound

This compound, the hydrobromide salt of the secondary amine diethylamine, is a white to off-white crystalline solid at room temperature.[1] Its chemical formula is C₄H₁₂BrN, with a molecular weight of approximately 154.05 g/mol .[2][3] This compound serves as a versatile reagent and intermediate in various fields, including organic synthesis and pharmaceutical research.[4]

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature at which the material transitions from a solid to a liquid phase.[5] Its determination is crucial for several reasons:

-

Identification: A measured melting point can be compared against literature values to confirm the identity of the synthesized or procured compound.

-

Purity Assessment: The presence of even small amounts of miscible impurities typically causes a depression in the melting point and a broadening of the melting range (the temperature range over which the substance melts). A sharp, narrow melting range is a strong indicator of high purity.

-

Stability and Handling: Knowledge of the melting point is essential for defining storage conditions and understanding the compound's thermal stability, which is critical in drug development and manufacturing processes.

This guide will provide the necessary technical details to accurately determine and interpret the melting point of this compound.

Physicochemical Properties and Reported Melting Point

A summary of the key physicochemical properties of this compound is presented below. The melting point is consistently reported in a range, reflecting minor variations in experimental conditions and sample purity across different suppliers and studies.

| Property | Value | Source(s) |

| CAS Number | 6274-12-0 | [1][4] |

| Molecular Formula | C₄H₁₂BrN | [2][3] |

| Molecular Weight | 154.05 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder/solid | [1][6] |

| Melting Point | 215-221 °C | [1] |

| 218-220 °C | [3][7][8] | |

| 228-232 °C | [9] | |

| 219 °C | [6] | |

| Solubility | Soluble in water | [1][4] |

| Hygroscopic Nature | Yes | [1][7] |

Note: The variation in reported melting points underscores the importance of consistent, in-house verification.

Core Principles of Melting Point Determination

The transition from a solid to a liquid involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice.[10] For a pure crystalline compound, this transition occurs at a specific temperature. However, impurities disrupt the crystal lattice, weakening the forces and requiring less energy (a lower temperature) to break the structure apart. This phenomenon is known as melting point depression .

The logical relationship between purity and melting point characteristics is illustrated in the diagram below.

Caption: The effect of impurities on the melting point of a crystalline solid.

Authoritative Protocol for Melting Point Determination

Accurate determination requires careful sample preparation and a controlled heating rate. The following protocol is a self-validating system for obtaining reliable melting point data using a standard digital melting point apparatus (e.g., Mel-Temp).

Materials and Equipment

-

This compound sample

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle (agate or glass)[5]

-

Digital melting point apparatus

-

Thermometer calibrated against certified standards

-

Spatula

Experimental Workflow Diagram

The overall workflow for an accurate melting point determination is visualized below. This process incorporates a rapid preliminary measurement to approximate the melting point, followed by a slower, more precise measurement.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Due to its hygroscopic nature, ensure the this compound sample is completely dry.[1] If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Place a small amount of the crystalline solid into a clean mortar and gently grind it into a fine, homogeneous powder.[5] This ensures uniform heat transfer within the sample.

-

Jab the open end of a capillary tube into the powder pile several times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[11]

-

-

Preliminary (Rapid) Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This value is for orientation only and is not the true melting point.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[11]

-

Use a new, freshly prepared capillary sample for the accurate measurement. Re-melting a previously melted sample can lead to decomposition or changes in crystal structure, yielding inaccurate results.[11]

-

Place the new sample in the apparatus.

-

Heat rapidly until the temperature is about 15-20 °C below the approximate melting point.

-

Crucial Step: Reduce the heating rate to a slow and steady 1-2 °C per minute. This slow rate ensures thermal equilibrium throughout the system, which is the cornerstone of an accurate measurement.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal disappears and the sample is completely liquid.

-

-

Reporting:

-

The melting point should be reported as a range from T₁ to T₂ (e.g., 218.5-220.0 °C).

-

For validation, the procedure should be repeated at least once more with a fresh sample to ensure reproducibility.

-

Safety and Handling Precautions

When handling this compound, it is imperative to adhere to standard laboratory safety protocols.

-

Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[12]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[13] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[9] Given its hygroscopic nature, storage in a desiccator is recommended.

The parent compound, diethylamine, is a highly flammable and toxic liquid.[14] While the salt form is a stable solid, appropriate caution is warranted.

Conclusion

The melting point of this compound is a key parameter for its identification and quality control, with a literature value generally falling within the 215-221 °C range. This guide has detailed not only this value but also the scientific principles and rigorous experimental protocol required to verify it accurately. For researchers, scientists, and drug development professionals, adherence to a meticulous methodology—centered on proper sample preparation and a controlled, slow heating rate—is non-negotiable for generating trustworthy and reproducible data. This ensures the integrity of subsequent research and development activities that rely on the quality of this foundational chemical entity.

References

-

PubChem. This compound | C4H12BrN | CID 10986453. National Center for Biotechnology Information. [Link]

-

Nanjing Finechem Holding Co.,Limited. This compound. Methylamine Supplier. [Link]

-

ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link]

-

University of Calgary. Melting point determination. Organic Laboratory Techniques. [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025, April 23). Diethylamine - SAFETY DATA SHEET. [Link]

-

Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

-

Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis. [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

-

Chemistry LibreTexts. Boiling Point and Melting Point in Organic Chemistry. [Link]

-

Science Ready. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. HSC Chemistry. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

- 1. Buy this compound | 6274-12-0 [smolecule.com]

- 2. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]